2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene
Description
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C10H10BrF3O. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoroethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
2-bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-14-8-3-2-6(4-7(8)10)5-9(11,12)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEGFNJBFJFEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene typically involves the bromination of 1-methoxy-4-(2,2,2-trifluoroethyl)benzene. This can be achieved through the following steps:
Starting Material Preparation: The starting material, 1-methoxy-4-(2,2,2-trifluoroethyl)benzene, is prepared by reacting 4-methoxybenzyl alcohol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Bromination: The prepared 1-methoxy-4-(2,2,2-trifluoroethyl)benzene is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoroethyl group can be reduced to form ethyl or other alkyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is employed.
Major Products Formed
Substitution Reactions: Products include 2-amino-1-methoxy-4-(2,2,2-trifluoroethyl)benzene, 2-thio-1-methoxy-4-(2,2,2-trifluoroethyl)benzene, and 2-alkoxy-1-methoxy-4-(2,2,2-trifluoroethyl)benzene.
Oxidation Reactions: Products include 2-bromo-1-formyl-4-(2,2,2-trifluoroethyl)benzene and 2-bromo-1-carboxy-4-(2,2,2-trifluoroethyl)benzene.
Reduction Reactions: Products include 2-bromo-1-methoxy-4-ethylbenzene.
Scientific Research Applications
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The bromine atom and trifluoroethyl group enhance its reactivity and binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethyl group.
(1-Bromo-2,2,2-trifluoroethyl)benzene: Lacks the methoxy group present in 2-Bromo-1-methoxy-4-(2,2,2-trifluoroethyl)benzene.
2-Bromo-1-methoxy-4-(2,2,2-trifluoroethoxy)benzene: Contains a trifluoroethoxy group instead of a trifluoroethyl group.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a trifluoroethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
